cis-(2,3)-Dihydro-Tetrabenazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

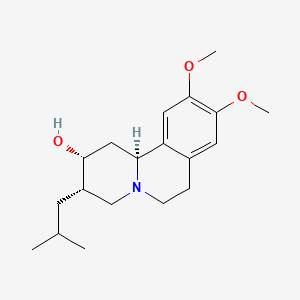

(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.445. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung der Huntington-Krankheit

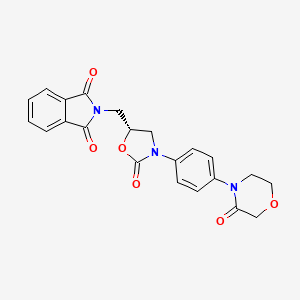

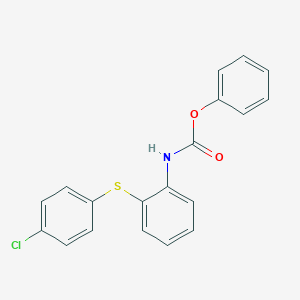

Tetrabenazin ist ein von der US-amerikanischen Food and Drug Administration (FDA) zugelassenes Medikament, das eine Dopamin-verarmungswirkung zeigt und zur Behandlung von Chorea bei der Huntington-Krankheit eingesetzt wird {svg_1}.

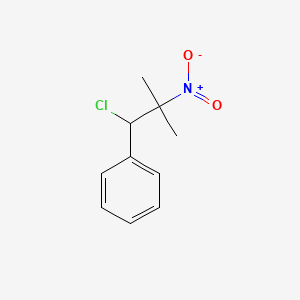

2. Hemmung des vesikulären Monoamintransporters Typ 2 (VMAT2) Mechanistisch bindet und hemmt Tetrabenazin den vesikulären Monoamintransporter Typ 2, der für den Import von Neurotransmittern vom Zytosol in die Vesikel in neuronalen Zellen verantwortlich ist {svg_2}.

Dopaminerge Signalübertragung

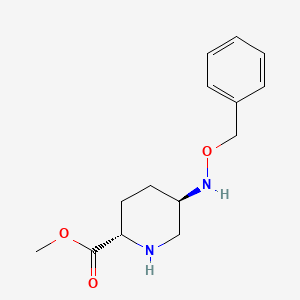

Dieser Transport trägt zur Freisetzung von Neurotransmittern innerhalb der Zelle in den synaptischen Spalt bei, was zu einer dopaminergen Signalübertragung führt {svg_3}.

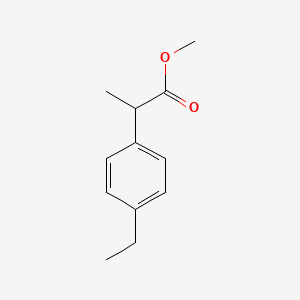

4. Prodrug-Design und Metaboliten-Arzneimittelforschung Die hochpotente inhibitorische Aktivität von Tetrabenazin hat zu seinen fortgeschrittenen Anwendungen und einer eingehenden Untersuchung des Prodrug-Designs und der Metaboliten-Arzneimittelforschung geführt {svg_4}.

Synthese von enantiomerenreinem Tetrabenazin

Darüber hinaus wurde die Synthese von enantiomerenreinem Tetrabenazin verfolgt {svg_5}.

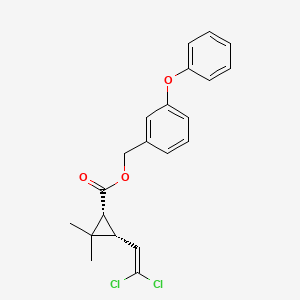

Frühzeitige Diagnose der Parkinson-Krankheit

Radioisotopisch markiertes Tetrabenazin ermöglicht die frühzeitige Diagnose der Parkinson-Krankheit, die in den späteren Stadien dieser Krankheit schwer zu behandeln ist {svg_6}.

Management von hyperkinetischen Bewegungsstörungen

Tetrabenazin wird klinisch zur Behandlung von Bewegungsstörungen wie Chorea im Zusammenhang mit der Huntington-Krankheit sowie zur symptomatischen Behandlung von vielen anderen hyperkinetischen Bewegungsstörungen eingesetzt {svg_7}.

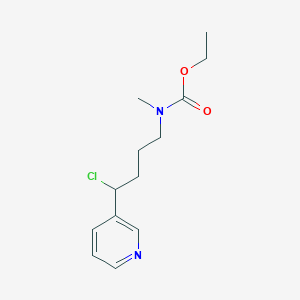

8. Untersuchung des Verhaltens von Tetrabenazin unter sauren Bedingungen Gründliche Studien früherer analytischer Stressdaten von Tetrabenazin zeigten eine potenzielle Anfälligkeit für saure Bedingungen {svg_8}.

Wirkmechanismus

Target of Action

The primary target of cis (2,3)-Dihydro Tetrabenazine, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol or (2R,3S,11bS)-Dihydrotetrabenazine, is the vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in regulating the neurotransmission of monoamines, a group of neurotransmitters that includes dopamine, serotonin, and norepinephrine .

Mode of Action

cis (2,3)-Dihydro Tetrabenazine acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, which leads to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles . This results in a depletion of these neurotransmitters, such as dopamine, serotonin, and norepinephrine, from neuronal storage sites .

Pharmacokinetics

The pharmacokinetics of cis (2,3)-Dihydro Tetrabenazine involves its absorption, distribution, metabolism, and excretion (ADME). It is known that tetrabenazine, a related compound, undergoes extensive first-pass metabolism, has a low bioavailability, and is primarily metabolized by the liver enzyme CYP2D6 . The metabolites of tetrabenazine, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ), have short elimination half-lives .

Result of Action

The action of cis (2,3)-Dihydro Tetrabenazine at the molecular and cellular level results in the depletion of monoamine neurotransmitters from neuronal storage sites. This can lead to a reduction in the symptoms of disorders associated with hyperactivity of monoaminergic neurons, such as Huntington’s disease and other hyperkinetic movement disorders .

Action Environment

The action, efficacy, and stability of cis (2,3)-Dihydro Tetrabenazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and genetic factors such as polymorphisms in the CYP2D6 gene that can affect the metabolism of the compound .

Eigenschaften

IUPAC Name |

(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-BHYGNILZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924854-62-6 |

Source

|

| Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.